Sodium metavanadate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

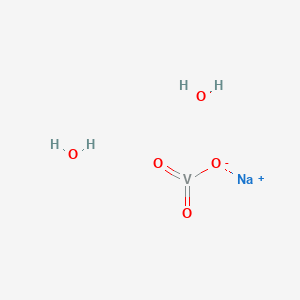

Sodium metavanadate dihydrate is an inorganic compound with the chemical formula NaVO₃·2H₂O. It is a yellow, water-soluble salt that serves as a precursor to various vanadium compounds. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium metavanadate dihydrate can be synthesized through the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The reaction mixture is subjected to microwave heating and vacuum pumping to facilitate deamination. The resulting solution is then stirred and evaporated to crystallize this compound .

Industrial Production Methods: In industrial settings, this compound is produced by adding ammonium metavanadate to a solution of sodium carbonate or sodium hydroxide. The mixture is heated and subjected to vacuum conditions to remove ammonia. The solution is then cooled to precipitate this compound crystals, which are subsequently dried and dehydrated at temperatures between 150-200°C .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium metavanadate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a common precursor to other vanadates and can convert to sodium decavanadate at low pH .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with various metal salts to form different vanadate compounds.

Major Products:

Oxidation: Sodium decavanadate

Reduction: Vanadium dioxide

Substitution: Various metal vanadates

Applications De Recherche Scientifique

Sodium metavanadate dihydrate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of sodium metavanadate dihydrate involves its interaction with various molecular targets and pathways:

Protein Tyrosine Phosphatases Inhibition: this compound inhibits protein tyrosine phosphatases, leading to increased phosphorylation of proteins involved in insulin signaling pathways.

Glucose Metabolism: It enhances glucose uptake and utilization by increasing nonoxidative glucose disposal, which is beneficial in managing diabetes mellitus.

Comparaison Avec Des Composés Similaires

Sodium Orthovanadate: Another vanadium compound with similar applications but different chemical properties.

Ammonium Metavanadate: Used in similar applications but has different solubility and reactivity properties.

Uniqueness: Sodium metavanadate dihydrate is unique due to its specific hydration state, which influences its solubility and reactivity. It is also a versatile precursor for synthesizing various vanadium compounds, making it valuable in both research and industrial applications .

Activité Biologique

Sodium metavanadate dihydrate (NaVO₃·2H₂O) is an inorganic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, toxicological implications, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a colorless, water-soluble solid. It consists of the metavanadate ion (VO₃⁻) combined with sodium ions and two molecules of water. The structural formula can be represented as follows:

This compound is often used in biochemical research due to its ability to mimic phosphate groups, which allows it to interact with various biological molecules.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a phosphatase inhibitor and its ability to induce oxidative stress. The following mechanisms have been identified:

- Phosphatase Inhibition : Sodium metavanadate acts as a competitive inhibitor of various phosphatases, including protein tyrosine phosphatases (PTPs). This inhibition can lead to increased phosphorylation states of proteins, affecting signaling pathways involved in cell growth and differentiation .

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress has been linked to both therapeutic effects and toxicological concerns .

- Carcinogenic Potential : Research indicates that sodium metavanadate may exhibit carcinogenic tendencies in vitro. Studies involving human bronchial epithelial cells (Beas-2B) have shown that exposure to sodium metavanadate can lead to anchorage-independent growth, a hallmark of cancerous transformation .

Toxicological Implications

The toxicity of this compound is a significant concern, particularly regarding its potential carcinogenic effects. While there is no clear evidence linking vanadium compounds to cancer in humans, studies in animal models have demonstrated that prolonged exposure can lead to lung cancer . The following table summarizes key findings from toxicological studies:

Therapeutic Applications

Despite its toxicological implications, this compound has shown promise in various therapeutic contexts:

- Diabetes Management : Some studies suggest that vanadium compounds can enhance insulin sensitivity and lower blood glucose levels. This effect is attributed to their ability to mimic insulin action by activating insulin signaling pathways .

- Antioxidant Properties : The oxidative stress induced by sodium metavanadate can also stimulate cellular defense mechanisms, potentially leading to protective effects against certain diseases when used at controlled doses .

Case Studies

- Carcinogenicity Study : A study conducted on Beas-2B cells exposed to sodium metavanadate demonstrated significant changes in gene expression associated with cancer progression. The researchers observed a dose-dependent increase in colony formation indicative of transformed cell behavior .

- Insulin Sensitivity Research : Another investigation focused on the effects of sodium metavanadate on glucose metabolism showed that it could enhance glucose uptake in muscle cells through activation of the GLUT4 transporter, similar to insulin’s action .

Propriétés

IUPAC Name |

sodium;oxido(dioxo)vanadium;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLBBMMTGZHQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][V](=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NaO5V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.